molecular formula C11H12N2O2 B13678788 1-(Pyridin-2-ylmethyl)piperidine-2,4-dione

1-(Pyridin-2-ylmethyl)piperidine-2,4-dione

Cat. No.: B13678788
M. Wt: 204.22 g/mol
InChI Key: RFUBAYVXSUSXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-ylmethyl)piperidine-2,4-dione is a heterocyclic compound that features a piperidine ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and pyridine rings in its structure makes it a versatile scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-ylmethyl)piperidine-2,4-dione typically involves the condensation of pyridin-2-ylmethanamine with piperidine-2,4-dione under controlled conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which results in high yields and reduced reaction times . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-ylmethyl)piperidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at reflux temperature.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated piperidine or pyridine rings.

    Substitution: Substituted derivatives with various functional groups on the pyridine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. For example, derivatives of this compound have been shown to inhibit kinases involved in cancer cell proliferation by binding to the active site and preventing substrate access . The exact pathways and molecular targets can vary based on the specific application and structural modifications of the compound.

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-2-ylmethyl)piperidine-2,4-dione stands out due to the combination of the piperidine and pyridine rings, which provides a unique scaffold for the development of diverse biologically active molecules. This dual-ring system allows for greater flexibility in chemical modifications and enhances its potential in medicinal chemistry and drug development .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)piperidine-2,4-dione

InChI

InChI=1S/C11H12N2O2/c14-10-4-6-13(11(15)7-10)8-9-3-1-2-5-12-9/h1-3,5H,4,6-8H2

InChI Key

RFUBAYVXSUSXPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1=O)CC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.